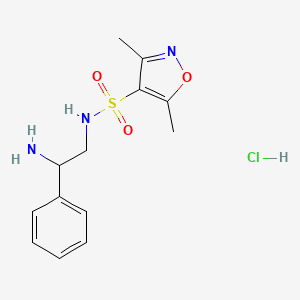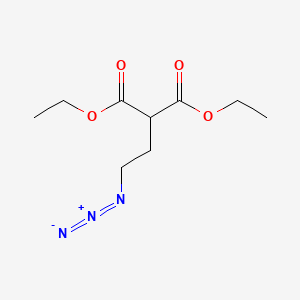
Diethyl 2-(2-azidoethyl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(2-azidoethyl)malonate is a derivative of diethyl malonate . It has the molecular formula C9H15N3O4 . This compound is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of geminal diazide derivatives, including this compound, has been described in literature . The process involves starting from diethyl malonate and characterizing the resulting compounds regarding their energetic behavior and toxicity using comprehensive analytical methods as well as theoretical calculations .Molecular Structure Analysis
The molecular structure of this compound has been established by XRD‑single‑crystal analysis . The molecular formula is C9H15N3O4 , with an average mass of 229.233 Da and a mono-isotopic mass of 229.106262 Da .Chemical Reactions Analysis
This compound, being a 1,3-dicarbonyl compound, has relatively acidic α-hydrogens and can be transformed to its enolate using sodium ethoxide as a base . It can also undergo alkylation in the alpha position through an SN2 reaction with alkyl halides .Applications De Recherche Scientifique
Synthesis of Anticancer Drugs
Diethyl 2-(2-azidoethyl)malonate derivatives serve as important intermediates in the synthesis of small molecule anticancer drugs. These derivatives, through innovative synthetic routes, contribute to the development of targeted inhibitors that interfere with cancer cell growth pathways, thus offering new avenues for cancer treatment (Xiong et al., 2018).
Nucleophilic Substitution Reactions
The compound also plays a pivotal role in nucleophilic substitution reactions, where diazidated malonamides derived from it react with lithiated alcohols. This process, known as deazidoalkoxylation, allows for the sequential attachment of functional groups to the malonate core, facilitating the synthesis of densely functionalized molecules. This methodology is significant for creating compounds with potential applications in various domains, including medicinal chemistry and material science (Biallas et al., 2019).
Synthesis of Hydantoins
This compound is utilized in the synthesis of 3,5,5-trisubstituted hydantoins, showcasing its utility in creating compounds with potential biological activity. These syntheses involve the activation of malonate derivatives followed by reaction with primary amines, illustrating the compound's versatility in creating pharmacologically relevant structures (Hroch et al., 2012).
Bio-Imaging Applications
In the realm of bio-imaging, Diethyl malonate-based probes, which likely include derivatives of this compound, have been developed for the detection of bio-relevant species such as hydrazine. These probes exhibit properties such as large Stokes shifts and low cytotoxicity, making them suitable for applications in living cell imaging and environmental monitoring (Qu et al., 2021).
Green Chemistry Applications
Furthermore, Diethyl malonate derivatives have been explored as "green" acyl donors in enzymatic resolutions, presenting an environmentally friendly alternative for the synthesis of enantiomerically pure compounds. This application underscores the potential of this compound in sustainable chemical processes, offering efficient and low-hazard routes to valuable chiral molecules (Simon et al., 2012).
Safety and Hazards
Orientations Futures
Recent research has expanded the versatile reactivity of diazido malonic ester derivatives, including Diethyl 2-(2-azidoethyl)malonate . These compounds have been synthesized and characterized under mild reaction conditions, and they represent promising starting materials for further nitrogen-rich materials .
Mécanisme D'action
Target of Action
Diethyl 2-(2-azidoethyl)malonate is a derivative of diethyl malonate, which is a key compound in the malonic ester synthesis . The primary targets of this compound are the carbon atoms alpha to carbonyl groups in organic molecules . These carbon atoms are deprotonated by a strong base, forming a carbanion that can undergo nucleophilic substitution on an alkyl halide .
Mode of Action
The compound interacts with its targets through a process known as alkylation . In this process, the carbanion formed by deprotonation of the alpha carbon atoms can attack an alkyl halide, leading to the formation of an alkylated compound . This reaction is a key step in the synthesis of substituted acetic acids .
Biochemical Pathways
The malonic ester synthesis, in which this compound plays a crucial role, affects the biochemical pathway leading to the production of substituted acetic acids . These acids are important intermediates in various biochemical reactions. The downstream effects include the synthesis of more complex organic compounds.
Pharmacokinetics
It’s known that diethyl malonate, the parent compound, is a liquid with a boiling point of 199°c . It’s insoluble in water, which may affect its absorption and distribution in the body . More research is needed to fully understand the ADME properties of this specific compound.
Result of Action
The alkylation of this compound results in the formation of substituted acetic acids . These acids can serve as precursors for the synthesis of a variety of organic compounds, including barbiturates, artificial flavorings, and vitamins B1 and B6 .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the reaction requires a strong base and an alkyl halide . The temperature and solvent used can also affect the reaction rate and yield . Furthermore, the compound’s stability and reactivity may be influenced by storage conditions, such as temperature and exposure to light or air.
Analyse Biochimique
Biochemical Properties
The biochemical properties of Diethyl 2-(2-azidoethyl)malonate are not well-studied. Its parent compound, diethyl malonate, is known to be involved in various biochemical reactions. Diethyl malonate is a dicarboxylic acid ester and its methylene group (−CH2−) is neighboured by two carbonyl groups (−C(=O)−). The hydrogen atoms on the carbon adjacent to the carbonyl group in a molecule are significantly more acidic than hydrogen atoms on a carbon adjacent to alkyl groups . This property may influence the interactions of this compound with enzymes, proteins, and other biomolecules.
Cellular Effects
Malonate, a related compound, has been shown to promote adult cardiomyocyte proliferation and heart regeneration
Molecular Mechanism
It is known that diethyl malonate can be converted into its enolate form using a strong base . The resulting carbanion can undergo nucleophilic substitution on an alkyl halide, leading to alkylation
Metabolic Pathways
Diethyl malonate, a related compound, is known to be involved in the acetate-malonate pathway, which leads to the biosynthesis of fatty acids .
Propriétés
IUPAC Name |
diethyl 2-(2-azidoethyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4/c1-3-15-8(13)7(5-6-11-12-10)9(14)16-4-2/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBJRGJRRURUCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCN=[N+]=[N-])C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

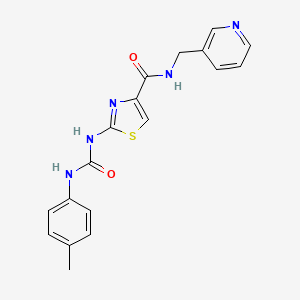

![5-ethyl-7-(4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2838246.png)
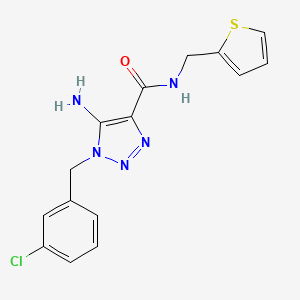
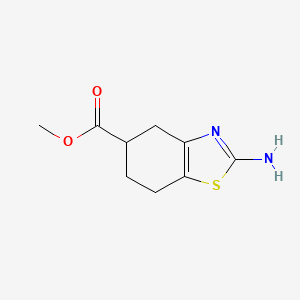
![N-(2-chlorobenzyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2838250.png)
![Methyl 3-[[2-cyanoethyl(methyl)carbamothioyl]amino]thiophene-2-carboxylate](/img/structure/B2838251.png)
![(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(quinolin-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2838252.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5-chloro-2-methoxybenzamide](/img/structure/B2838254.png)
![N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2838255.png)
![3-(2-Bicyclo[2.2.1]heptanyl)-1,2-oxazol-5-amine](/img/structure/B2838260.png)
![2-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2838261.png)
